5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
- Typical conditions involve the use of piperidine and a suitable leaving group on the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can occur at the pyrido[2,3-d]pyrimidin-4(3H)-one core.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution:
- The piperidin-1-yl group can be substituted with other nucleophiles.
- Conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
- Reduction of the core can yield dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
- Substitution reactions can produce a variety of analogs with different pharmacological properties.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth .
Industry:
- Potential applications in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core:
- Starting with a suitable pyridine derivative, the core structure is synthesized through a series of cyclization reactions.
- Common reagents include formamide or formamidine acetate .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation and apoptosis . The compound’s ability to inhibit these targets makes it a promising candidate for the treatment of cancer and neurodegenerative diseases.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activity against fibroblast growth factor receptors.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-neuroinflammatory properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Investigated as epidermal growth factor receptor inhibitors.
Uniqueness:
- The presence of the piperidin-1-yl group in 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one enhances its pharmacokinetic properties compared to similar compounds.
- Its unique structure allows for specific interactions with molecular targets, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-7-5-6-13(12-14)15-8-9-20-17-16(15)18(24)22-19(21-17)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZYNUZYKCZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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